2-bromo-5-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Structure-Activity Relationship Benzamide Pharmacophore Hydrogen-Bond Donor/Acceptor Count

Researchers studying imidazole-pyrimidine-benzamide scaffolds often face ambiguous SAR data due to off-the-shelf analogs with non-optimal substitution patterns. This compound (CAS 1448122-22-2) provides a precisely defined 2-bromo-5-methoxy substitution for reliable target engagement studies. - **Differentiation**: Methoxy group offers H-bond acceptor capacity vs. des-methoxy analogs; bromine enables halogen bonding for co-crystallization. - **Supply**: Available for immediate R&D use in CDK2/9, BET bromodomain (BRD2), or CNS permeability assays.

Molecular Formula C17H16BrN5O2
Molecular Weight 402.252
CAS No. 1448122-22-2
Cat. No. B2602120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS1448122-22-2
Molecular FormulaC17H16BrN5O2
Molecular Weight402.252
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C17H16BrN5O2/c1-25-12-3-4-14(18)13(11-12)17(24)22-8-10-23-9-7-21-16(23)15-19-5-2-6-20-15/h2-7,9,11H,8,10H2,1H3,(H,22,24)
InChIKeyDHODPAKACHPDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement


2-Bromo-5-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 1448122-22-2) is a synthetic small-molecule benzamide derivative featuring a 2-bromo-5-methoxybenzamide core linked via an ethyl spacer to a 2-(pyrimidin-2-yl)-1H-imidazole moiety [1]. Its molecular formula is C₁₇H₁₆BrN₅O₂ (exact mass 401.0487 Da) . The compound belongs to the imidazole-pyrimidine-benzamide class, which has been explored in cyclin-dependent kinase (CDK) and bromodomain inhibitor programs, though the specific biological activity profile of this exact chemotype remains under-characterized in the public domain [2].

Chemotype Imidazole-pyrimidine-benzamide scaffold (BET/CDK class)
Pathway fit May support CDK2/CDK9 kinase and BRD2 bromodomain assay contexts
Review note Public bioactivity data limited; class-level inference applies

Why In-Class Analogs Are Not Interchangeable


Within the imidazole-pyrimidine-benzamide scaffold family, subtle variations in the benzamide substitution pattern can dramatically alter target engagement, selectivity, and physicochemical properties. The 2-bromo-5-methoxy substitution on the benzamide ring of the target compound creates a unique electronic and steric environment distinct from even its closest analogs. For instance, the des-methoxy analog (2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide) lacks the 5-methoxy hydrogen-bond acceptor, which may reduce binding affinity to targets that rely on this interaction [1]. Similarly, halogen-swapped analogs (e.g., 2-chloro-6-fluoro or 2-trifluoromethyl variants) exhibit different lipophilicity and dipole moments, altering membrane permeability and off-target profiles [2]. Generic substitution without direct comparative data risks selecting a compound with divergent biological activity, solubility, or metabolic stability, potentially compromising assay reproducibility and project timelines.

Des-methoxy analog
Lacks the 5-methoxy H-bond acceptor; target engagement may shift and reduce binding affinity.
Halogen-swapped variants
Chloro or trifluoromethyl substitution alters lipophilicity and membrane permeability, potentially changing off-target profiles.
Fused-ring analogs
Lower rotatable bond count restricts conformational sampling; pocket fit may not transfer directly.

Differentiation Evidence vs. Closest Analogs


Unique H-Bond Acceptor from 5-Methoxy Group

The target compound possesses a 5-methoxy group on the benzamide ring, contributing one additional hydrogen-bond acceptor compared to the des-methoxy analog 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. This functional group can engage in critical interactions with target protein residues (e.g., tyrosine, serine, or backbone amides), which is a well-established determinant of potency in benzamide-based kinase and bromodomain inhibitors [1]. The des-methoxy analog lacks this interaction capability, predicting a measurable difference in binding thermodynamics and selectivity.

H-Bond Acceptor
Class-level
+1 acceptor vs des‑methoxy analog (6 vs 5)
May enhance binding thermodynamics; supports SAR differentiation.
Class‑level inference; no direct binding data public.
Structure-Activity Relationship Benzamide Pharmacophore Hydrogen-Bond Donor/Acceptor Count

Lipophilicity Balance from 5-Methoxy Substitution

The 5-methoxy group of the target compound provides a moderate increase in lipophilicity compared to the unsubstituted benzamide, but is significantly less lipophilic than the 4-trifluoromethoxy analog (N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide) or the 2-methylthio analog [1]. Elevated LogP values are correlated with increased metabolic clearance and hERG liability in benzamide chemotypes [2]. The target compound's calculated LogP of approximately 2.8 positions it in a favorable range for oral bioavailability (Rule of 5 compliance) while avoiding the excessive lipophilicity burden of halogen-heavy or thioether variants.

Lipophilicity Balance
Context‑dependent
clogP ~2.8 (intermediate; ~0.7 below CF₃ analog)
Supports favorable solubility and assay signal‑to‑noise.
Calculated values; experimental LogP not reported.
Lipophilicity Drug-likeness Physicochemical Properties

Halogen Bonding Potential of Bromine Substituent

The 2-bromo substituent on the benzamide ring can participate in halogen bonding (C–Br···O=C or C–Br···π interactions) with target proteins, a feature absent in non-halogenated analogs and weaker in chloro or fluoro variants [1]. In the BET bromodomain family, halogen bonding has been shown to contribute up to 1-2 kcal/mol to binding free energy [2]. Although no direct binding data for this compound against BRD2 or CDK2 is currently available in the public domain, structural class-level inference from imidazole-pyrimidine amide CDK inhibitors suggests that bromine substitution enhances potency relative to hydrogen or smaller halogens [3].

Halogen Bonding
Class-level
Polarizability ratio Br:Cl:F = 5.3 : 3.8 : 1
May contribute to binding affinity in bromodomain targets.
Class‑level inference; public binding data absent.
Halogen Bonding BRD2 Bromodomain Binding Affinity

Topological Flexibility Advantage

The target compound features an ethyl linker connecting the benzamide to the imidazole-pyrimidine moiety, resulting in a higher number of rotatable bonds (8) compared to more rigid, fused-ring analogs in the imidazole-pyrimidine amide class (typically 5-6 rotatable bonds) [1]. The topological polar surface area (TPSA) of approximately 95 Ų is within the optimal range for blood-brain barrier penetration and oral absorption [2]. This conformational flexibility, combined with a favorable TPSA, may enable the compound to adopt binding conformations inaccessible to more rigid scaffolds, potentially expanding its target profile across conformationally distinct protein pockets.

Topological Flexibility
Class-level
TPSA ≈ 95 Ų, 8 rot. bonds vs 5‑6 in fused analogs
May improve solubility and membrane crossing potential.
Calculated TPSA; experimental permeability not reported.
Polar Surface Area Oral Bioavailability Conformational Flexibility

Optimal Application Scenarios


BRD2 Bromodomain Inhibitor Screening

Given the imidazole-pyrimidine-benzamide scaffold's structural similarity to known BET bromodomain inhibitors, this compound is well-suited as a starting point or tool compound for BRD2 bromodomain binding assays. The 2-bromo-5-methoxy substitution pattern provides a distinct SAR vector compared to the des-methoxy and trifluoromethoxy analogs, enabling exploration of the acetyl-lysine binding pocket's tolerance for methoxy donors [1].

CDK2/CDK9 Kinase Inhibition Profiling

Imidazole pyrimidine amides are a validated chemotype for CDK inhibition. This compound can serve as a comparator or probe in CDK2/CDK9 biochemical assays, where the bromine atom may confer differential binding kinetics relative to hydrogen or fluoro analogs. The favorable LogP and TPSA values support its use in both isolated enzyme and cell-based proliferation assays (e.g., HeLa or MCF-7 lines) [2].

Halogen Bonding in Protein-Ligand Interactions

The 2-bromo substituent provides a strong σ-hole for halogen bonding, making this compound an ideal candidate for co-crystallization studies with bromodomain or kinase targets. Comparative analysis with chloro and fluoro analogs can quantify the contribution of halogen bonding to binding free energy, informing future lead optimization strategies [3].

CNS-Penetrant Physicochemical Benchmarking

With a TPSA of ~95 Ų and moderate lipophilicity, this compound occupies a favorable physicochemical space for CNS drug discovery. It can be used as a reference standard in permeability assays (PAMPA-BBB or Caco-2) to benchmark novel imidazole-pyrimidine derivatives intended for neurological indications [4].

Application
Selection Property
Validation Focus
BRD2 Binding Assay Probe
Methoxy H‑bond acceptor SAR vector
Acetyl‑lysine pocket binding fit
CDK2/CDK9 Profiling
Bromine substituent for binding kinetics
Kinase inhibition & cell proliferation assay compatibility
Halogen Bonding Studies
Strong σ‑hole bromine donor
Co‑crystallization & binding free energy comparison
CNS Property Benchmarking
Moderate lipophilicity and TPSA profile
Permeability assay (PAMPA‑BBB, Caco‑2) comparator fit
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